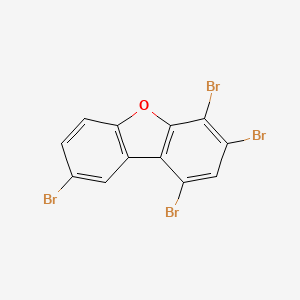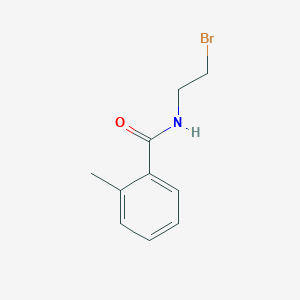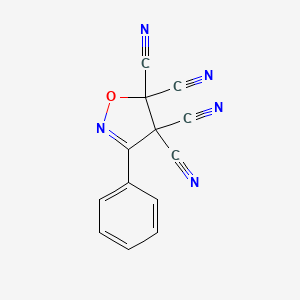
1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4-phenyl-1H-pyrazol-5-amine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-methyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-3-amine
Uniqueness
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer enhanced biological activity and potential for diverse applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
321742-15-8 |
|---|---|
Molekularformel |
C16H12N4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H12N4S/c17-15-12(11-6-2-1-3-7-11)10-18-20(15)16-19-13-8-4-5-9-14(13)21-16/h1-10H,17H2 |
InChI-Schlüssel |
YPSRDXFUKUHGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=CC=CC=C4S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)

![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)


![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)




